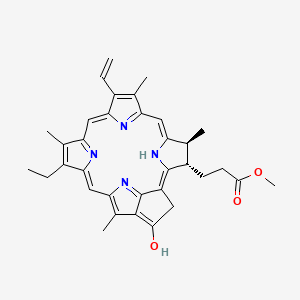

Methyl pyropheophorbide-a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOKGUTUPNUAGP-AVRDEDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Methyl Pyropheophorbide-a: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer that has garnered significant attention in the scientific community, particularly for its applications in photodynamic therapy (PDT) for cancer treatment. Its potent photo-toxic activity, coupled with a favorable absorption profile in the near-infrared region, makes it a promising candidate for targeted therapies. This technical guide provides an in-depth overview of the natural sources of MPPa and detailed methodologies for its isolation and purification, tailored for researchers and professionals in drug development.

Natural Sources of this compound

This compound is not typically found in high concentrations in fresh plant material. It is primarily a degradation product of chlorophyll-a. Therefore, its natural sources are organisms rich in chlorophyll-a, which can be processed to yield MPPa. The most commonly cited sources in scientific literature are:

-

Microalgae: Species such as Spirulina platensis are a popular choice due to their high chlorophyll-a content and ease of cultivation. The vigorous conditions often used for pigment extraction from Spirulina can facilitate the conversion of chlorophyll-a to its derivatives.

-

Higher Plants: The leaves of various plants can serve as a source. For instance, Perilla frutescens (perilla leaves) has been identified as a source for the isolation of methyl pheophorbide-a, a closely related precursor to MPPa.[1][2]

Isolation and Purification Methodologies

The isolation of this compound from natural sources is a multi-step process that involves extraction of chlorophylls, conversion to pheophorbides, and subsequent purification. The following sections detail the experimental protocols derived from published research.

I. Isolation from Spirulina

Spirulina is a preferred source for obtaining chlorophyll-a derivatives. The following protocol outlines a method to obtain this compound from a crude extract of Spirulina.

Experimental Protocol: Conversion of Crude Spirulina Extract to this compound

This protocol focuses on the chemical conversion of chlorophyll (B73375) derivatives within a raw extract to this compound.

1. Acid Hydrolysis and Esterification:

- Treat 1 gram of the raw, green solid extract from Spirulina with a solution of sulfuric acid in methanol (B129727).[3] The acidic conditions facilitate the removal of the magnesium ion from the chlorophyll macrocycle, and the methanol acts as the esterifying agent.

- The reaction mixture is typically stirred at room temperature for a specified period to ensure complete conversion.

2. Recrystallization:

- Following the reaction, the solvent is removed under reduced pressure, yielding a green precipitate.[3]

- This crude product is then recrystallized from a dichloromethane/methanol solvent system to yield purified this compound.[3]

Quantitative Data from Spirulina Isolation

| Parameter | Value | Reference |

| Starting Material | 1 g of raw green solid extract | [3] |

| Product | This compound | [3] |

| Yield | 0.4 g | [3] |

| Purity | 94.5% | [3] |

Experimental Workflow for Isolation from Spirulina

Caption: Workflow for the isolation and conversion of compounds from Spirulina to this compound.

II. Purification of Chlorophyll Derivatives from Spirulina by Flash Chromatography

For researchers interested in isolating precursors like pheophytin-a and pheophorbide-a, which can then be converted to MPPa, flash chromatography is a valuable technique.

Experimental Protocol: Flash Chromatography of Spirulina Extract

1. Column Preparation:

- A glass column (e.g., 5 x 150 cm) is packed with silica (B1680970) gel 60 mesh (e.g., 190 g).[4]

2. Sample Loading:

- 6 grams of the crude dried green extract from Spirulina is loaded onto the top of the silica gel column.[4]

3. Elution:

- The pigments are eluted using a hexane-acetone solvent system.[4]

- The elution starts with a non-polar mixture of hexane-acetone 90:10 (v/v).[4]

- The polarity of the solvent system is gradually increased to a ratio of hexane-acetone 60:40 (v/v) to elute the different pigments.[4]

Quantitative Data for Flash Chromatography of Spirulina Extract

| Parameter | Value | Reference |

| Stationary Phase | Silica gel 60 mesh | [4] |

| Mobile Phase Gradient | Hexane-Acetone (from 90:10 to 60:40 v/v) | [4] |

| Sample Load | 6 g of crude green extract | [4] |

| Isolated Precursors | Pheophytin a, Pheophorbide a | [4] |

Experimental Workflow for Flash Chromatography Purification

Caption: Workflow for the purification of chlorophyll derivatives from Spirulina extract using flash chromatography.

III. Isolation from Perilla frutescens (Perilla Leaves)

While detailed protocols for the direct isolation of this compound from Perilla frutescens are not as readily available in the literature, a method for the isolation of the closely related Methyl pheophorbide-a has been reported.[1]

Experimental Protocol: Extraction from Perilla frutescens

1. Extraction:

- A solvent extract is obtained from the perilla leaves, typically using methanol.[1]

2. Purification:

- The publication mentions that the isolation of Methyl pheophorbide-a was achieved through a "series of chromatography analyses," however, the specific details of the chromatographic conditions (stationary phase, mobile phase, etc.) are not provided.[1]

Logical Relationship for Isolation from Perilla frutescens

Caption: Logical workflow for the isolation of Methyl pheophorbide-a from Perilla frutescens leaves.

Conclusion

The isolation of this compound from natural sources is a feasible process, with Spirulina being a well-documented and efficient starting material. The conversion of crude chlorophyll extracts through acid-catalyzed hydrolysis and esterification, followed by recrystallization, provides a direct route to obtaining this valuable photosensitizer. For higher purity and isolation of specific precursors, flash chromatography offers a robust purification strategy. While Perilla frutescens is a known source of the related compound Methyl pheophorbide-a, more detailed public information on the specific purification protocols for MPPa from this source is needed. This guide provides a solid foundation for researchers to develop and optimize their own isolation procedures for this compound for applications in drug development and other scientific endeavors.

References

Spectroscopic Properties of Methyl Pyropheophorbide-a: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-a derivative that has garnered significant attention in biomedical research, particularly as a photosensitizer in photodynamic therapy (PDT).[1][2] Its potent photosensitizing capabilities, characterized by strong absorption in the red region of the electromagnetic spectrum and a high quantum yield of singlet oxygen production, make it a promising candidate for targeted cancer therapy.[3][4] A thorough understanding of its spectroscopic properties is paramount for optimizing its therapeutic applications and for the development of novel photosensitizers. This technical guide provides a comprehensive overview of the core spectroscopic properties of MPPa, detailed experimental protocols for their characterization, and visual representations of relevant processes.

Quantitative Spectroscopic Data

The spectroscopic characteristics of this compound are fundamental to its function as a photosensitizer. These properties are highly dependent on the solvent environment.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of MPPa is characterized by an intense Soret band in the blue region and several Q-bands in the visible region, with the longest wavelength Qy band being crucial for photodynamic therapy due to deeper tissue penetration of red light.[5]

| Solvent | Soret Band (λmax, nm) | Qy Band (λmax, nm) | Molar Extinction Coefficient (ε) at Qy Band (M⁻¹cm⁻¹) | Reference(s) |

| Dichloromethane | ~410 | 668 | 45,000 | [6] |

| N,N-Dimethylformamide | - | 667 | 50,400 | [6] |

| Ether | - | 667 | 52,000 | [6] |

| Acetone | - | 665 | 56,000 | [6] |

| THF-Methanol (1:1) | - | 667 | 47,500 | [6] |

| Organic Solvent (unspecified) | - | 667 | - | [1] |

| In Cells | - | 674 | - | [1] |

Fluorescence Spectroscopy

MPPa exhibits characteristic fluorescence emission in the red to near-infrared region, a property that is useful for its detection and for studying its interaction with biological systems.

| Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Dichloromethane | ~410 | ~675 | 0.42 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) |

| meso-H | ~9.5 - 8.5 |

| Vinyl-H | ~8.0 - 6.0 |

| Ring-CH₃ | ~3.6 - 3.2 |

| OCH₃ | ~3.7 |

| CH₂CH₃ | ~3.8 (q), ~1.7 (t) |

| CH₂CH₂COOCH₃ | ~2.6 - 2.2 |

| NH | ~0.5 - (-1.5) |

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and purity of MPPa. The molecular weight of this compound is 548.67 g/mol .[9] In mass spectra, the molecular ion peak ([M+H]⁺) is typically observed at m/z 549. Detailed fragmentation patterns are not consistently reported in the literature but are useful for structural confirmation.

Experimental Protocols

Accurate and reproducible spectroscopic data relies on standardized experimental procedures.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetone, or N,N-dimethylformamide). From the stock solution, prepare a series of dilutions to an appropriate concentration for measurement (typically in the micromolar range to achieve absorbance values between 0.1 and 1.0 at the λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the MPPa solution.

-

Scan the absorbance from the UV to the near-IR region (e.g., 300-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of MPPa in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Place the cuvette containing the MPPa solution in the sample holder.

-

Set the excitation wavelength (e.g., at the Soret band or a Q-band).

-

Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 600-800 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum fluorescence emission (λem).

-

To determine the fluorescence quantum yield (Φf), a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or a well-characterized porphyrin) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified MPPa sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube.[10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

If sufficient material is available and the instrument is capable, acquire a ¹³C NMR spectrum and other 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural assignment.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the respective protons in the MPPa molecule based on their multiplicity, integration, and comparison with literature data for similar compounds.

-

Visualizations

Photodynamic Therapy (PDT) Mechanism of this compound

The therapeutic effect of MPPa in PDT is based on a photophysical mechanism that leads to the generation of cytotoxic reactive oxygen species (ROS).

Caption: Mechanism of Photodynamic Therapy (PDT) initiated by this compound.

Experimental Workflow for Synthesis and Spectroscopic Characterization of this compound

The synthesis of MPPa typically starts from chlorophyll-a, followed by a series of chemical modifications. Its characterization involves multiple spectroscopic techniques to confirm its structure and purity.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic properties of this compound are well-defined and critical for its application as a photosensitizer. Its strong absorption in the red region of the spectrum, coupled with its efficient generation of singlet oxygen, underpins its effectiveness in photodynamic therapy. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field, facilitating further investigation and development of MPPa and related compounds for therapeutic and other applications. Consistent and standardized characterization using the described spectroscopic techniques is essential for ensuring the quality and efficacy of this promising molecule.

References

- 1. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyropheophorbide a methyl ester [omlc.org]

- 7. Synthesis of methyl (13(2)R/S)-alkyl-pyropheophorbide a and a non-epimerized chlorophyll a mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]

- 10. m.youtube.com [m.youtube.com]

Methyl Pyropheophorbide-a: A Comprehensive Photophysical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Methyl pyropheophorbide-a (MPPa), a chlorophyll-derived second-generation photosensitizer, has garnered significant attention within the scientific community, particularly in the field of photodynamic therapy (PDT). Its potent photosensitizing capabilities, characterized by strong absorption in the red region of the electromagnetic spectrum and efficient generation of reactive oxygen species (ROS), underscore its potential as a therapeutic agent. This technical guide provides a detailed overview of the core photophysical characteristics of MPPa, outlines the experimental protocols for their determination, and visualizes a key signaling pathway activated by MPPa-mediated PDT.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its solvent environment. The following tables summarize key quantitative data, providing a comparative overview of its behavior in various solvents commonly used in photophysical studies.

| Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Q_y Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |

| Dichloromethane | 410 | 134,000 | 668 | 45,000 | [1] |

| Dimethylformamide (DMF) | 412 | 114,700 | 666 | 50,000 | [2] |

| Acetone | - | - | 665 | 56,000 | [1] |

| N,N-dimethylformamide | - | - | 667 | 50,400 | [1] |

| Ether | - | - | 667 | 52,000 | [1] |

| THF-methanol (1:1) | - | - | 667 | 47,500 | [1] |

| In NCI-h446 cells | - | - | 674 | - | [3] |

Table 1: Absorption Characteristics of this compound in Various Solvents. This table details the wavelengths of maximum absorption for both the Soret and Q bands, along with their corresponding molar extinction coefficients.

| Solvent | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Dichloromethane | 675 | 0.42 | - | [1] |

| Dimethylformamide (DMF) | - | 0.21 | 7.3 | [2] |

| DMSO | - | 0.34 | 7.4 | [4] |

Table 2: Fluorescence Properties of this compound. This table presents the fluorescence emission maxima, quantum yields, and lifetimes in different solvents.

| Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference(s) |

| Computational Study | 0.62 | [5] |

| Ethanol | 0.20 | [6] |

| Liposomes | 0.13 | [6] |

Table 3: Singlet Oxygen Generation Efficiency of this compound. This table highlights the quantum yield of singlet oxygen production, a critical parameter for PDT efficacy.

Key Experimental Protocols

Accurate determination of photophysical parameters is paramount for evaluating the potential of a photosensitizer. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of MPPa to determine its absorption maxima (λ_max) and molar extinction coefficients (ε).

Objective: To determine the wavelengths of maximum absorbance and the molar absorptivity of MPPa in a specific solvent.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, DMF)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of MPPa of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the Q-band maximum to ensure linearity and avoid inner filter effects.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 300-800 nm) and a spectral bandwidth of 1.0 nm.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample preparation. Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction to zero the instrument.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the MPPa solution to be measured. Fill the cuvette with the MPPa solution.

-

Data Acquisition: Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelengths of the Soret and Q-band maxima. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of MPPa.

Objective: To determine the fluorescence emission maximum (λ_em) of MPPa.

Materials:

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

MPPa solution (prepared as in the UV-Vis protocol with absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the Soret band maximum (e.g., 410 nm) for higher signal intensity. Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 600-800 nm). Set appropriate excitation and emission slit widths (e.g., 1-5 nm) to balance signal intensity and spectral resolution.

-

Solvent Blank Subtraction: Record the emission spectrum of the pure solvent under the same conditions as the sample measurement. This will be subtracted from the sample spectrum to remove Raman scattering and other background signals.

-

Sample Measurement: Place the cuvette containing the MPPa solution in the sample holder. Acquire the fluorescence emission spectrum.

-

Data Correction and Analysis: Subtract the solvent blank spectrum from the sample spectrum. The resulting spectrum should be corrected for the wavelength-dependent sensitivity of the detector and monochromator gratings using correction files provided by the instrument manufacturer or determined using standard lamps. The wavelength corresponding to the peak intensity is the fluorescence emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_f) - Relative Method

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of MPPa relative to a standard.

Materials:

-

Fluorometer and UV-Vis spectrophotometer

-

MPPa solution and a standard solution (e.g., meso-tetraphenylporphyrin in toluene, Φ_f = 0.11)

-

Quartz cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and MPPa in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorption Spectra: Measure the UV-Vis absorption spectra of all prepared solutions.

-

Fluorescence Spectra: Measure the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard. The fluorescence quantum yield of the sample (Φ_f, sample) is calculated using the following equation:

Φ_f, sample = Φ_f, std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_f, std is the known quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope of these plots is then used in the calculation, replacing the I/A term with the ratio of the slopes (m_sample / m_std).

-

Measurement of Fluorescence Lifetime (τ_f) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Objective: To determine the fluorescence lifetime of MPPa.

Materials:

-

TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.

-

MPPa solution (low concentration to avoid aggregation).

Procedure:

-

Instrument Setup: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

Data Acquisition: A histogram of the number of photons detected versus time is constructed. This histogram represents the fluorescence decay profile.

-

Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer). This is the instrument response function.

-

Data Analysis: The measured fluorescence decay curve is deconvoluted from the IRF using specialized software. The deconvoluted decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Determination of Singlet Oxygen Quantum Yield (Φ_Δ) - Chemical Quenching Method

This method relies on the chemical trapping of singlet oxygen by a specific probe, leading to a measurable change in the probe's properties.

Objective: To quantify the efficiency of singlet oxygen generation by MPPa.

Materials:

-

UV-Vis spectrophotometer or fluorometer

-

Light source with a specific wavelength for excitation (e.g., LED or laser)

-

MPPa solution

-

Singlet oxygen trap: 1,3-Diphenylisobenzofuran (DPBF)

-

Standard photosensitizer with a known Φ_Δ (e.g., Methylene Blue)

-

Solvent (e.g., DMF)

Procedure:

-

Solution Preparation: Prepare solutions of the sample (MPPa) and the standard in the same solvent, with their absorbances matched at the irradiation wavelength. Add DPBF to each solution.

-

Irradiation and Monitoring: Irradiate the solutions with monochromatic light at a wavelength where both the sample and standard absorb. Monitor the decrease in DPBF absorbance (typically around 415 nm) or fluorescence at regular time intervals.

-

Data Analysis: The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is calculated using the following equation:

Φ_Δ, sample = Φ_Δ, std * (k_sample / k_std) * (I_abs, std / I_abs, sample)

where:

-

Φ_Δ, std is the known singlet oxygen quantum yield of the standard.

-

k is the rate constant of DPBF decomposition, obtained from the slope of a plot of ln(A₀/Aₜ) versus time, where A is the absorbance of DPBF.

-

I_abs is the rate of light absorption by the photosensitizer. If the initial absorbances are matched, this term can be considered equal to 1.

-

Signaling Pathway and Experimental Workflow Visualization

MPPa-mediated PDT is known to induce cell death through apoptosis and autophagy. The generation of reactive oxygen species (ROS) upon photoactivation of MPPa triggers a cascade of intracellular events, prominently involving the c-Jun N-terminal kinase (JNK) signaling pathway.

Caption: MPPa-PDT induced ROS-JNK signaling pathway.

The diagram above illustrates the proposed mechanism by which MPPa-mediated PDT induces apoptosis and autophagy in cancer cells. Upon excitation with light of an appropriate wavelength, MPPa transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This surge in ROS leads to cellular stress, activating the JNK signaling pathway. Activated JNK, in turn, can promote both apoptosis, partly through mitochondrial damage, and autophagy.[2][7]

This technical guide provides a foundational understanding of the photophysical properties of this compound, essential for its application in research and drug development. The detailed protocols offer a practical framework for the characterization of this and other photosensitizers, while the visualized signaling pathway provides insight into its mechanism of action in a therapeutic context.

References

- 1. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]

- 2. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Methyl Pyropheophorbide-a as a Photosensitizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll-a, has emerged as a potent second-generation photosensitizer for photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of MPPa, detailing its photophysical properties, cellular uptake and localization, and the intricate signaling pathways it modulates upon photoactivation to induce cell death.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its ability to absorb light and generate reactive oxygen species (ROS). MPPa exhibits favorable photophysical characteristics for PDT.[3][4]

Upon absorption of light at a specific wavelength, the MPPa molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this state, it can either decay back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). It is this triplet state that is crucial for the therapeutic effect of PDT. The T₁ state of MPPa can transfer its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it into the highly cytotoxic singlet oxygen (¹O₂). This is the primary mechanism of ROS generation by MPPa.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (Qy band) | 667 nm | Organic Solvent | [5] |

| 674 nm | In cells | [5] | |

| 668.0 nm | Dichloromethane | [6] | |

| 667 nm | N,N-dimethylformamide | [6] | |

| 665 nm | Acetone | [6] | |

| Molar Extinction Coefficient | 47,100 cm⁻¹/M | at 668.0 nm in Dichloromethane | [6] |

| 50,400 cm⁻¹/M | at 667 nm in N,N-dimethylformamide | [6] | |

| 52,000 cm⁻¹/M | at 667 nm in Ether | [6] | |

| 45,000 cm⁻¹/M | at 668 nm in Dichloromethane | [6] | |

| Fluorescence Quantum Yield | 0.42 | Dichloromethane | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | - | [3] |

| Intersystem Crossing Rate Constant (ISC) | 7.90 x 10⁷ s⁻¹ (experimental) | - | [3] |

| 6.14 x 10⁷ s⁻¹ (calculated) | - | [3] |

Cellular Uptake and Subcellular Localization

The efficiency of MPPa-mediated PDT is highly dependent on its accumulation within target cells and its localization to specific organelles. The uptake and distribution of MPPa are influenced by its physicochemical properties and the cell type.

Studies have shown that MPPa can be taken up by cells through different mechanisms, including diffusion and endocytosis.[7][8] Its localization within the cell is critical as the short lifetime and high reactivity of singlet oxygen limit its diffusion distance, meaning that cellular damage is confined to the immediate vicinity of the photosensitizer. MPPa has been found to accumulate in various intracellular membrane systems, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[5] Mitochondrial localization is considered particularly effective for inducing apoptosis, as this organelle plays a central role in programmed cell death.[9] The aggregation state of MPPa can also influence its subcellular localization, with monomeric forms preferentially localizing to mitochondria and aggregated forms to lysosomes.[9]

Mechanism of Action: Induction of Cell Death

Upon photoactivation, the MPPa-generated ROS induce oxidative stress, leading to cellular damage and ultimately cell death through various mechanisms, including apoptosis, necrosis, and autophagy.[10][11]

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The fundamental mechanism of MPPa in PDT is the generation of ROS upon light activation. This process is primarily a Type II photochemical reaction where the excited triplet state of MPPa transfers energy to molecular oxygen to form singlet oxygen.[12] This surge in intracellular ROS levels leads to a state of oxidative stress, causing damage to lipids, proteins, and nucleic acids.[13][14]

Caption: The photochemical generation of reactive oxygen species by MPPa.

Apoptosis

Apoptosis, or programmed cell death, is a major mechanism by which MPPa-PDT eliminates cancer cells.[1] The generated ROS can trigger the intrinsic apoptotic pathway by causing damage to the mitochondria. This leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, leading to DNA fragmentation and cell death.[2]

Caption: The intrinsic apoptotic pathway induced by MPPa-PDT.

Inhibition of Metastasis through Akt/NF-κB Pathway

Beyond direct cell killing, MPPa-PDT has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[15] This is achieved through the downregulation of the PI3K/Akt/NF-κB signaling pathway.[15] The ROS generated by MPPa-PDT suppress the phosphorylation of Akt and the subsequent activation of NF-κB.[15] This, in turn, leads to a decrease in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.[15]

Caption: Inhibition of the Akt/NF-κB pathway by MPPa-PDT to suppress metastasis.

Induction of Autophagy and Cell Cycle Arrest

MPPa-PDT can also induce autophagy, a cellular process of self-digestion, which can have a dual role in either promoting cell survival or contributing to cell death.[11] The activation of JNK and p38 MAPK signaling pathways has been implicated in MPPa-PDT-induced autophagy and apoptosis.[11] Furthermore, MPPa-PDT can cause cell cycle arrest, for instance at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[2]

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to evaluate the efficacy and mechanism of action of MPPa as a photosensitizer.

In Vitro Evaluation Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]

- 5. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyropheophorbide a methyl ester [omlc.org]

- 7. Charged groups on pyropheophorbide-based photosensitizers dictate uptake by tumor cells and photodynamic therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]

- 12. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative stress impairs intracellular events involved in antigen processing and presentation to T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New mechanism of cellular response to oxidative stress discovered [agencia.fapesp.br]

- 15. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Photosensitizer: A Technical Guide to the Discovery and History of Methyl Pyropheophorbide-a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) has emerged as a significant player in the field of photodynamic therapy (PDT), valued for its potent photosensitizing capabilities. As a derivative of chlorophyll-a, this compound has garnered considerable attention for its potential in anticancer treatments.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to MPPa, offering a comprehensive resource for researchers and professionals in drug development.

This compound is classified as a second-generation photosensitizer, noted for its defined chemical structure and strong photosensitivity.[3] Its mechanism of action primarily involves the induction of apoptosis and the inhibition of tumor growth upon activation by light of a specific wavelength.[1] This document will delve into the historical context of its discovery, detail the experimental protocols for its synthesis and characterization, and present its biological activity through systematically organized data and pathway visualizations.

Historical Perspective and Discovery

The exploration of chlorophyll (B73375) derivatives laid the groundwork for the discovery of compounds like this compound. An early and pivotal moment in its history was the work of Pennington et al. in 1964, which detailed the preparation of this compound through the decarbomethoxylation of chlorophyll.[4] This foundational research provided a method for accessing this class of compounds and opened the door for further investigation into their properties.

The broader context for the interest in MPPa is the history of photodynamic therapy itself, which began around the turn of the 20th century with the work of pioneers who first observed the cytotoxic effects of light in combination with certain chemicals.[5][6] The development of porphyrin-based photosensitizers from the 1960s onwards marked a significant advancement in the field, leading to the investigation of more refined and effective agents like MPPa.[6] As a second-generation photosensitizer, MPPa offered advantages over earlier compounds, including a strong absorption at longer wavelengths, which allows for deeper tissue penetration of light.[7]

Physicochemical and Spectroscopic Properties

This compound is a natural porphyrin derivative with a molecular formula of C34H36N4O3 and a molecular weight of approximately 548.69 g/mol .[8][9] Its lipophilic nature presents challenges for its use in aqueous biological systems, a factor that has driven research into novel drug delivery systems such as solid lipid nanoparticles.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C34H36N4O3 | [8][9] |

| Molecular Weight | 548.69 g/mol | [8] |

| CAS Number | 6453-67-4 | [9] |

Table 2: Spectroscopic Data

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Reference(s) |

| Absorption Peak | 667 | 50,400 | N,N-dimethylformamide | [11] |

| 667 | 52,000 | Ether | [11] | |

| 668 | 45,000 | Dichloromethane | [11] | |

| 667 | 47,500 | THF-methanol (1:1) | [11] | |

| 665 | 56,000 | Acetone (B3395972) | [11] | |

| 674 | - | In cells | [7] | |

| Fluorescence Quantum Yield | - | 0.42 | Dichloromethane | [11] |

Table 3: 1H NMR Spectral Data (Representative Signals)

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) | Reference(s) |

| 9.63 | s | Methine bridge proton | [12] |

| 9.77 | s | Methine bridge proton | [12] |

| 9.80 | s | Methine bridge proton | [12] |

| 8.74 | s | Methine bridge proton | [12] |

| 8.00 | dd | Vinyl H | [12] |

| 6.34 | d | Vinyl H | [12] |

| 6.15 | d | Vinyl H | [12] |

| 4.48 | m | H-17 | [12] |

| 4.50 | m | H-18 | [12] |

| 3.82 | s | Methyl | [12] |

| 3.66 | s | Ester methyl | [12] |

| 3.55 | d | C-21 methyl | [13] |

| 3.51 | d | C-71 methyl | [13] |

| 3.47 | s | Methyl | [12] |

Note: NMR peak assignments can vary based on solvent and experimental conditions. The assignments provided are based on available literature and may be tentative.

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Reference(s) |

| 548.7 | [M]+ (Molecular Ion) | [14] |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, isolation, and characterization of this compound, as well as a key biological assay.

Synthesis of this compound from Methyl Pheophorbide-a

This protocol is adapted from a previously reported procedure.[10]

-

Starting Material: Methyl pheophorbide-a (MPa), which can be extracted from chlorophyll-a paste.

-

Reaction: Dissolve synthesized MPa (1 g) in 100 mL of 2,4,6-collidine (2,4,6-trimethylpyridine).

-

Reflux: Heat the solution to reflux for 3 hours.

-

Cooling and Evaporation: Allow the reaction mixture to cool to room temperature. Evaporate the collidine under reduced pressure.

-

Washing: Wash the residue with a 1:1 mixture of 2% HCl and methylene (B1212753) chloride (MC).

-

Extraction: Separate the organic layer.

-

Purification: Evaporate the organic solvent. Purify the residue using column chromatography with 2% acetone in methylene chloride as the eluent to obtain pure MPPa.

General Protocol for Isolation from Plant Material

This is a generalized procedure for the isolation of chlorophyll derivatives from plant sources.[15][16][17]

-

Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

-

Extraction: Extract the powdered plant material with a suitable solvent, such as 30-80% methanol, often using reflux for several hours.

-

Filtration and Centrifugation: Filter the extract to remove solid plant debris. If the extract is cloudy, centrifuge it at approximately 3000 rpm to clarify.

-

Fractionation: Perform a preliminary fractionation of the crude extract using techniques like liquid-liquid extraction or column chromatography.

-

Purification: Purify the target fractions containing MPPa using chromatographic methods such as column chromatography (e.g., silica (B1680970) gel), or high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.

-

Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure compound.

-

Isolation: Combine the pure fractions and evaporate the solvent using a rotary evaporator. The final product can be obtained by freeze-drying.

Characterization Techniques

-

UV-Vis Spectroscopy: Dissolve the purified MPPa in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the maximum absorption wavelength (typically around 667 nm).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl3) and acquire 1H and 13C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Analyze the sample using mass spectrometry to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

In Vitro Photodynamic Activity Assay (MTT Assay)

This protocol assesses the photocytotoxicity of MPPa on a cancer cell line.

-

Cell Culture: Culture a human cancer cell line (e.g., NCI-h446) in an appropriate medium and conditions.

-

Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Incubation with MPPa: Treat the cells with various concentrations of MPPa and incubate for a specified period (e.g., 24 hours). Include control wells with no MPPa.

-

Light Irradiation: Expose the cells to light of a specific wavelength (e.g., from a light-emitting diode) for a defined duration. Keep a set of plates in the dark to assess dark toxicity.

-

MTT Assay: After a further incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of MPPa that causes 50% inhibition of cell growth).

Biological Activity and Signaling Pathways

This compound's primary biological activity of interest is its photodynamic effect on cancer cells. Upon irradiation with light, MPPa generates reactive oxygen species (ROS), which are highly cytotoxic and lead to cell death.[18] MPPa has been shown to localize in various intracellular organelles, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria, which are key sites for the initiation of cell death pathways.[7]

Induction of Apoptosis

A predominant mechanism of MPPa-induced cell death is apoptosis.[3][19] The generation of ROS by photoactivated MPPa can lead to mitochondrial damage, a critical event in the intrinsic apoptotic pathway.[19] This damage results in the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[3] Caspase-9, in turn, activates executioner caspases such as caspase-3, which orchestrate the dismantling of the cell, leading to the characteristic morphological changes of apoptosis.[3] This cascade is further regulated by the Bcl-2 family of proteins, with MPPa-PDT shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[19]

Inhibition of the Akt/mTOR Pathway

In addition to inducing apoptosis, MPPa-PDT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1] The activation of this pathway is a common feature of many cancers.[20][21] Studies have demonstrated that MPPa-PDT leads to a decrease in the phosphorylation of key proteins in this pathway, including Akt and mTOR, as well as their downstream effectors like 4E-BP1 and p70S6K.[1] By inhibiting this pro-survival pathway, MPPa-PDT further contributes to its anticancer effects.

References

- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The history of photodetection and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An outline of the hundred-year history of PDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]

- 10. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyropheophorbide a methyl ester [omlc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Unveiling the Photophysical intricacies of Methyl Pyropheophorbide-a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of Methyl Pyropheophorbide-a (MPPa), a promising photosensitizer in various biomedical applications, particularly photodynamic therapy (PDT). A comprehensive understanding of its fluorescence quantum yield and lifetime is critical for optimizing its efficacy and developing novel therapeutic strategies.

Quantitative Photophysical Data

The fluorescence quantum yield and lifetime of this compound are highly dependent on its solvent environment. The following tables summarize the key quantitative data reported in the literature.

| Solvent | Quantum Yield (Φf) | Reference |

| Dichloromethane | 0.42 | [1] |

| Dimethylformamide (DMF) | 0.21 | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.34 (for a diethylene glycol substituted derivative) | [3] |

| Chloroform | 0.763 - 0.987 (for carborane derivatives) | [4] |

| Solvent | Fluorescence Lifetime (τf) | Reference |

| Dimethylformamide (DMF) | 7.3 ns | [2] |

| Dimethyl sulfoxide (DMSO) | 7.4 ns (for a diethylene glycol substituted derivative) | [3] |

| Not Specified | 1.66 ns (for the parent compound, Pyropheophorbide-a) | [4] |

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The following sections detail the methodologies commonly employed for these measurements.

Determination of Fluorescence Quantum Yield

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: A standard with a known quantum yield and an absorption and emission profile similar to this compound is chosen.

-

Solution Preparation: Solutions of both the sample and the standard are prepared in the same solvent. A series of dilutions are made to ensure the absorbance of the solutions is in the linear range (typically < 0.1) to avoid inner filter effects.[1]

-

Absorption Measurement: The absorption spectra of all solutions are recorded using a UV-Vis spectrophotometer. The absorbance at the excitation wavelength is noted.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. The integrated fluorescence intensity is then calculated.

-

Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes in the nanosecond and picosecond range.

Protocol:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: A dilute solution of this compound is prepared in the desired solvent.

-

Excitation: The sample is excited with short pulses of light from the pulsed source.

-

Photon Detection: The emitted fluorescent photons are detected by the photodetector.

-

Time Measurement: The timing electronics measure the time difference between the excitation pulse and the detection of the first emitted photon for a large number of excitation-emission events.

-

Data Analysis: The collected data is used to construct a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.

Visualizing the Mechanism of Photodynamic Therapy

This compound functions as a photosensitizer in photodynamic therapy. The following diagram illustrates the fundamental signaling pathway of PDT.

Caption: Mechanism of Type II Photodynamic Therapy.

This guide provides a foundational understanding of the quantum yield and fluorescence lifetime of this compound, essential parameters for its application in research and drug development. The provided experimental protocols offer a starting point for the accurate determination of these properties, while the diagram illustrates its mechanism of action in a key therapeutic application.

References

Methodological & Application

Application Notes and Protocols for Methyl Pyropheophorbide-a in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, demonstrating significant potential in the field of photodynamic therapy (PDT) for cancer treatment.[1][2] As a potent photosensitizer, MPPa exhibits strong photosensitivity, a well-defined chemical structure, and rapid metabolism within the body.[3] Its mechanism of action involves the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to cellular damage and induction of apoptosis in tumor cells.[4][5] This document provides detailed application notes and experimental protocols for the use of MPPa in PDT, summarizing key quantitative data and outlining the underlying signaling pathways.

MPPa-PDT has been investigated in various cancer types, including osteosarcoma, lung cancer, and nasopharyngeal carcinoma, demonstrating its broad applicability.[3] Studies have shown that MPPa-PDT can inhibit cell viability, induce cell cycle arrest, and trigger apoptosis through multiple pathways.[3][4]

Mechanism of Action

Upon irradiation with light, typically in the red region of the spectrum (around 660-675 nm), MPPa transitions to an excited triplet state.[6] This excited state then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS are the primary cytotoxic agents responsible for the therapeutic effect of PDT.

The cellular response to MPPa-PDT involves multiple interconnected signaling pathways, primarily culminating in apoptosis. Key events include:

-

Induction of Apoptosis: MPPa-PDT triggers programmed cell death, characterized by DNA condensation and fragmentation.[6] This is often mediated by the activation of caspase cascades, including cleaved caspase-3 and PARP.[3]

-

Cell Cycle Arrest: Treatment with MPPa-PDT can lead to the arrest of cancer cells in specific phases of the cell cycle, such as the G0/G1 or G2/M phase, thereby inhibiting proliferation.[3][4]

-

Mitochondrial Pathway Involvement: MPPa has been observed to localize in mitochondria, among other organelles.[6] PDT-induced damage to mitochondria can lead to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors, activating the intrinsic apoptotic pathway.[4]

-

Modulation of Signaling Pathways: MPPa-PDT has been shown to inhibit the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[3] It can also induce endoplasmic reticulum stress (ERS), contributing to apoptosis.[3]

Data Presentation

In Vitro Efficacy of MPPa-PDT on Various Cancer Cell Lines

| Cell Line | Cancer Type | MPPa Concentration (µM) | Light Dose (J/cm²) | Effect | Reference |

| MG-63 | Osteosarcoma | Not specified | Not specified | Inhibition of cell viability, migration, and invasion; G2/M phase arrest; apoptosis induction. | [3] |

| NCI-h446 | Lung Carcinoma | 0.1 - 15 | Not specified | Dose-dependent photocytotoxicity; apoptosis induction. | [1] |

| PC-3M | Prostate Cancer | 2 | 55.6 kJ/m² | G0/G1 phase arrest; apoptosis induction. | [1] |

| A549 | Lung Cancer | 1 | 4.8 | Inhibition of cell viability; G0/G1 phase arrest; apoptosis induction. | [4] |

| CNE2 | Nasopharyngeal Carcinoma | 2 | 2 | Apoptosis rate of 16.43% after 8h; collapse of mitochondrial membrane potential. | |

| HeLa | Cervical Cancer | 10 | Not specified | No dark cytotoxicity; photocytotoxicity upon irradiation. | [7] |

| A549 | Lung Cancer | 10 | Not specified | No dark cytotoxicity; photocytotoxicity upon irradiation. | [7] |

In Vivo Efficacy of MPPa-PDT

| Animal Model | Tumor Model | MPPa Dose (mg/kg) | Administration Route | Effect | Reference |

| Mice | PC-3M Tumors | 15 | Tail vein injection | Tumor volume and weight inhibition rate of 46.78% and 41.84%, respectively. | [1] |

| Mice | PC-3M Tumors | 15 | Topical injection | Tumor volume and weight inhibition rate of 78.66% and 72.07%, respectively. | [1] |

Experimental Protocols

In Vitro MPPa-PDT Protocol for Cancer Cell Lines

This protocol is a generalized procedure based on methodologies reported for various cancer cell lines.[3][4] Researchers should optimize parameters such as MPPa concentration and light dose for their specific cell line and experimental setup.

Materials:

-

This compound (MPPa)

-

Appropriate cancer cell line (e.g., A549, MG-63)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving MPPa

-

Light source with an appropriate wavelength (e.g., LED array, laser)

-

96-well plates for viability assays

-

Culture dishes for other assays

-

Assay-specific reagents (e.g., MTT or CCK-8 for viability, Annexin V-FITC for apoptosis)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates or culture dishes at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

MPPa Incubation: Prepare a stock solution of MPPa in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5 - 4 µM). Remove the old medium from the cells and add the MPPa-containing medium. Incubate for a predetermined period (e.g., 20-24 hours) to allow for cellular uptake of the photosensitizer.

-

Washing: After incubation, remove the MPPa-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.

-

Irradiation: Add fresh, serum-free medium to the cells. Expose the cells to a light source at the specific wavelength corresponding to the absorption peak of MPPa (around 670 nm). The light dose (J/cm²) should be calibrated and controlled. Control groups should include cells with no treatment, cells treated with MPPa but no light, and cells exposed to light but no MPPa.

-

Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a specific period (e.g., 24 hours) before performing downstream analyses.

-

Analysis:

-

Cell Viability: Assess cell viability using assays such as MTT or CCK-8.

-

Apoptosis: Detect apoptosis using methods like Annexin V-FITC/Propidium (B1200493) Iodide staining followed by flow cytometry, or by observing nuclear morphology with Hoechst 33258 staining.

-

Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-binding dye like propidium iodide.

-

Western Blotting: Investigate the expression of key proteins involved in apoptosis (e.g., caspases, PARP) and cell signaling (e.g., Akt, mTOR).

-

In Vivo MPPa-PDT Protocol for Tumor-Bearing Mice

This protocol is a general guideline based on a study using a PC-3M tumor model.[1] All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

-

This compound (MPPa)

-

A suitable vehicle for in vivo administration (e.g., saline, lipid-based formulation)

-

Laser with a fiber optic delivery system

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

MPPa Administration: Administer MPPa to the tumor-bearing mice. The administration route can be systemic (e.g., intravenous tail vein injection) or local (e.g., intratumoral or topical injection). The dosage should be optimized (e.g., 15 mg/kg).

-

Drug-Light Interval: Allow a specific time interval between MPPa administration and light irradiation for optimal tumor accumulation of the photosensitizer. This interval needs to be determined experimentally.

-

Irradiation: Anesthetize the mice. Deliver light of the appropriate wavelength to the tumor area using a laser coupled to a fiber optic. The light dose and fluence rate should be carefully controlled.

-

Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) for a specified period.

-

Euthanasia and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathways in MPPa-PDT

Caption: Signaling cascade initiated by MPPa-PDT leading to cancer cell death.

Experimental Workflow for In Vitro MPPa-PDT

Caption: A generalized workflow for in vitro photodynamic therapy experiments using MPPa.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.smu.edu [s3.smu.edu]

- 6. Photodynamic Therapy with Pyropheophorbide-a Methyl Ester in Human Lung Carcinoma Cancer Cell: Efficacy, Localization and Apoptosis¶ | Semantic Scholar [semanticscholar.org]

- 7. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl Pyropheophorbide-a (MPPa) Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll. When activated by light of a specific wavelength, MPPa generates reactive oxygen species (ROS), leading to cellular damage and, notably, the induction of apoptosis. This makes MPPa a promising agent in photodynamic therapy (PDT) for various cancers. These application notes provide an overview of the mechanisms of MPPa-induced apoptosis and detailed protocols for its detection and quantification.

Mechanism of MPPa-Induced Apoptosis

MPPa-mediated PDT primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. The process is initiated by the generation of ROS, which leads to a cascade of cellular events.

Key events in MPPa-induced apoptosis include:

-

ROS Production: Upon light activation, MPPa produces high levels of intracellular ROS.[1]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: ROS accumulation leads to a decrease in the mitochondrial membrane potential.[1][2]

-

Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted. MPPa-PDT typically leads to the upregulation of Bax and downregulation of Bcl-2.[1][2]

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][2][3]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[1][4] Caspase-9 then activates executioner caspases, such as caspase-3.[1][2]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and formation of apoptotic bodies.[5]

-

Involvement of MAPK Pathways: The JNK and p38 MAPK signaling pathways have also been implicated in mediating MPPa-PDT induced apoptosis.[6][7]

Data Presentation: Quantitative Analysis of MPPa-PDT Effects

The following tables summarize typical quantitative data obtained from various apoptosis assays following MPPa-PDT treatment in different cancer cell lines.

Table 1: Cell Viability Inhibition by MPPa-PDT

| Cell Line | MPPa Concentration (µM) | Light Dose (J/cm²) | Inhibition Rate (%) | Assay Method | Reference |

| A549 (Lung Cancer) | 0.75 | 4.8 | ~50% | CCK-8 | [1] |

| MG-63 (Osteosarcoma) | 0.75 | 4.8 | ~51.4% | CCK-8 | [8] |

Table 2: Apoptosis Rates Determined by Annexin V/PI Staining

| Cell Line | MPPa Concentration (µM) | Light Dose (J/cm²) | Time Post-Irradiation (h) | Apoptotic Rate (%) (Early + Late) | Reference |

| A549 (Lung Cancer) | 0.75 | 4.8 | 12 | Significantly Increased vs. Control | [1] |

| MG-63 (Osteosarcoma) | 0.75 | 4.8 | 12 | Significantly Increased vs. Control | [5][9] |

Table 3: Changes in Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | MPPa Concentration (µM) | Light Dose (J/cm²) | Time Post-Irradiation (h) | Observation | Assay Method | Reference |

| A549 (Lung Cancer) | 0.75 | 4.8 | 6 | Significant Decrease in ΔΨm | JC-1 Staining | [1] |

| MG-63 (Osteosarcoma) | 0.75 | 4.8 | 3 | Significant Decrease in Red/Green Fluorescence Ratio | JC-1 Staining | [2] |

Experimental Protocols

Here are detailed protocols for key experiments to assess MPPa-induced apoptosis.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This assay determines the cytotoxicity of MPPa-PDT.

Materials:

-

Cancer cell line of interest (e.g., A549, MG-63)

-

Complete culture medium

-

96-well plates

-

This compound (MPPa)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Light source for PDT (e.g., LED lamp with appropriate wavelength)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]

-

Replace the medium with fresh medium containing various concentrations of MPPa (e.g., 0.25, 0.5, 0.75, 1.5 µM).[8] Incubate for a predetermined time (e.g., 20 hours) to allow for MPPa uptake.[8]

-

Wash the cells with PBS.

-

Add fresh culture medium to each well.

-

Irradiate the cells with a specific light dose (e.g., 1.2, 2.4, 4.8 J/cm²).[8] Include control groups: no treatment, MPPa alone (dark control), and light alone.

-

Incubate the cells for a further 24 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[2]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells in the supernatant) at desired time points after MPPa-PDT treatment.[10]

-

Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[11]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the samples by flow cytometry within one hour.[12]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer at different time points post-treatment.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

Caption: Signaling pathway of MPPa-induced apoptosis.

Caption: General experimental workflow for apoptosis detection.

References

- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols: Cellular Uptake and Subcellular Localization of Methyl Pyropheophorbide-a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPP-a) is a promising photosensitizer derived from chlorophyll-a, which has garnered significant attention for its potential applications in photodynamic therapy (PDT) for the treatment of cancer.[1] Its efficacy as a photosensitizer is intrinsically linked to its ability to be taken up by cancer cells and localize in specific subcellular compartments, where, upon light activation, it generates cytotoxic reactive oxygen species (ROS) to induce cell death.[2][3][4] Understanding the dynamics of cellular uptake and the precise subcellular localization of MPP-a is therefore critical for optimizing its therapeutic potential and developing targeted drug delivery strategies.

These application notes provide a summary of the cellular uptake and subcellular localization of MPP-a, along with detailed protocols for their experimental determination.

Cellular Uptake of this compound